molecular formula C8H8Cl2N2 B1524241 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride CAS No. 864361-78-4

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Cat. No.: B1524241
CAS No.: 864361-78-4
M. Wt: 203.07 g/mol
InChI Key: KZGKFQGZLTWQKZ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7ClN2·HCl. It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring. This compound is commonly used in various chemical syntheses and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride typically involves the nitration of 2-chloro-3-methylbenzonitrile followed by reduction and subsequent amination. The nitration process introduces a nitro group, which is then reduced to an amino group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation for the reduction step, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The amination step can be carried out using ammonia or an amine source under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can yield different amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of nitrobenzonitriles.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzymatic activities, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 3-Amino-2-chlorobenzonitrile
  • 4-Amino-3-methylbenzonitrile

Uniqueness

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, a chlorine atom, and a methyl group on the benzene ring allows for versatile chemical modifications and applications in various research and industrial fields.

Properties

IUPAC Name

4-amino-2-chloro-3-methylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c1-5-7(11)3-2-6(4-10)8(5)9;/h2-3H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGKFQGZLTWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696076
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864361-78-4
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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